

Technical Guide: Solubility Profile & Thermodynamic Analysis of *o*-Chlorobenzaldehyde Oxime

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Compound of Interest

Compound Name: *o*-Chlorobenzaldehyde oxime

CAS No.: 3717-27-9

Cat. No.: B11917868

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Executive Summary

***o*-Chlorobenzaldehyde oxime** (CAS 3717-28-0) is a critical intermediate in the synthesis of isoxazoles, agrochemicals, and pharmaceutical active ingredients.[1] Its solubility behavior is governed by a competitive internal mechanism: the lipophilic *o*-chlorophenyl ring versus the hydrophilic, hydrogen-bond-donating oxime moiety.[1]

Understanding its solubility landscape is essential for:

- Process Chemistry: Optimizing reaction solvents (e.g., nucleophilic substitutions).
- Purification: Designing crystallization systems (e.g., antisolvent precipitation).[1]
- Formulation: Developing liquid-phase delivery systems for biological assays.

Physicochemical Profile



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Solubility Landscape

The following solubility profile is constructed from direct synthesis data, extraction protocols, and structural analog analysis (benzaldoxime and p-chlorobenzaldehyde oxime).

Solvent Class Compatibility



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Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation mechanisms between the solid-state dimer and the dissolved species.



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Caption: Mechanism of **o-chlorobenzaldehyde oxime** dissolution showing the transition from solid-state dimers to solvated monomers via solvent-specific interactions.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since specific thermodynamic values for this CAS number are rare in open literature, the following self-validating protocol allows researchers to generate precise solubility data (

) at specific temperatures.

Reagents & Equipment

- Solute: **o-Chlorobenzaldehyde oxime** (Recrystallized, Purity >98%).[1]
- Solvents: HPLC Grade (MeOH, EtOH, Toluene, etc.).[1]
- Equipment: Thermostated shaker bath (± 0.1 K), Analytical balance (± 0.0001 g), $0.22 \mu\text{m}$ PTFE syringe filters.

Step-by-Step Workflow

- Saturation: Add excess solid oxime to 10 mL of solvent in a sealed glass vial.
- Equilibration: Shake at constant temperature (

) for 24 hours.

- Sedimentation: Stop shaking and allow undissolved solid to settle for 2 hours at temperature .
- Sampling: Withdraw supernatant using a pre-warmed syringe and filter immediately into a pre-weighed weighing boat ().
- Evaporation: Evaporate solvent (vacuum oven or fume hood) until constant mass is achieved ().
- Calculation: Determine mole fraction solubility ().

Where

is mass of solute,

is molar mass of solute,

is mass of solvent (

), and

is molar mass of solvent.

Protocol Visualization



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Caption: Workflow for the gravimetric determination of solubility, ensuring thermodynamic equilibrium and data validity.

Thermodynamic Modeling

Once experimental data is gathered using the protocol above, the Modified Apelblat Equation is the standard model for correlating solubility with temperature for oxime systems.^[1]

- x: Mole fraction solubility.^[1]
- T: Absolute temperature (K).^{[1][2][3]}
- A, B, C: Empirical model parameters derived via regression analysis.

Application: Using this model allows you to interpolate solubility at any temperature within the measured range, critical for designing cooling crystallization processes where the **o-chlorobenzaldehyde oxime** yield must be maximized.^[1]

References

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